molecular formula C4H5N7O B14732006 4-Azido-6-methoxy-1,3,5-triazin-2-amine CAS No. 5248-73-7

4-Azido-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B14732006
CAS No.: 5248-73-7
M. Wt: 167.13 g/mol
InChI Key: UVYKKURCSDLWKK-UHFFFAOYSA-N
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Description

4-Azido-6-methoxy-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₄H₅N₇O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to the triazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine typically involves the azidation of 4-chloro-6-methoxy-1,3,5-triazin-2-amine. This reaction is carried out using sodium azide (NaN₃) in an appropriate solvent such as acetone . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the azido group and to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Azido-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Azido-6-methoxy-1,3,5-triazin-2-amine involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications such as drug development and material science . The azido group is highly reactive and can interact with various molecular targets, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an azido group and a methoxy group on the triazine ring. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

CAS No.

5248-73-7

Molecular Formula

C4H5N7O

Molecular Weight

167.13 g/mol

IUPAC Name

4-azido-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C4H5N7O/c1-12-4-8-2(5)7-3(9-4)10-11-6/h1H3,(H2,5,7,8,9)

InChI Key

UVYKKURCSDLWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N=[N+]=[N-])N

Origin of Product

United States

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